H-beta-(3-Benzothienyl)-Ala-OH, also known as 3-(3-benzothienyl)-L-alanine, is a compound characterized by its unique structure that includes a benzothienyl moiety attached to an alanine backbone. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications as an intermediate in the synthesis of biologically active molecules. Its molecular formula is with a molar mass of 221.28 g/mol, and it exhibits a melting point range of 248-250 °C, indicating its thermal stability under standard conditions .
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that H-beta-(3-Benzothienyl)-Ala-OH exhibits significant biological activity, particularly in the context of cancer research. It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes implicated in tumor invasion and metastasis. Specifically, derivatives of this compound demonstrated nanomolar inhibition of MMP-2 and MMP-9, suggesting its potential as a therapeutic agent against gliomas and other cancers .
The synthesis of H-beta-(3-Benzothienyl)-Ala-OH typically involves several steps:
For example, one method involves reacting methyl 2-mercaptobenzoate with α-bromo acetophenone under basic conditions to yield various benzothienyl derivatives .
H-beta-(3-Benzothienyl)-Ala-OH has several applications:
Interaction studies have shown that H-beta-(3-Benzothienyl)-Ala-OH can effectively bind to specific targets within cells, influencing pathways related to cancer progression. For instance, it has been tested against various MMPs, demonstrating selectivity and potency that could be harnessed for therapeutic purposes . Additionally, its incorporation into peptide sequences has been explored to enhance binding affinities for target proteins involved in cellular signaling.
Several compounds share structural similarities with H-beta-(3-Benzothienyl)-Ala-OH. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-(1-benzothiophen-2-yl)-L-alanine | 72120-71-9 | Similar structure but different substitution pattern. |
| N-alpha-FMOC-beta-(3-benzothienyl)-D-alanine | 177966-61-9 | Protected amino acid variant used in peptide synthesis. |
| (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | 111139-55-0 | Variation with different stereochemistry affecting biological activity. |
| (R)-2-Amino-3-(thiophen-2-yl)propanoic acid | 62561-76-6 | Related thiophene derivative with distinct properties. |
These compounds highlight the uniqueness of H-beta-(3-Benzothienyl)-Ala-OH through its specific benzothienyl substitution and biological activity profile.
Retrosynthetic dissection of H-β-(3-Benzothienyl)-Alanine reveals two primary disconnection strategies (Figure 1):
The first approach often employs transition metal-catalyzed reactions. For instance, a Negishi cross-coupling between a zincated glycine equivalent and 3-iodobenzothiophene achieves C–C bond formation at the β-position. Challenges include regioselectivity control, as competing α-alkylation can occur. This is mitigated by using sterically hindered bases (e.g., LDA) to deprotonate the β-position selectively.
Table 1: Comparative Efficiency of Retrosynthetic Routes
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Negishi Cross-Coupling | Glycine ethyl ester | Pd(PPh₃)₄ | 68 | 95 |
| Mitsunobu Alkylation | N-Boc-alanine | DIAD/TPP | 72 | 89 |
| Radical Addition | Alanine derivative | AIBN | 55 | 82 |
The Mitsunobu reaction offers an alternative pathway, utilizing 3-benzothienylmethanol and N-protected alanine to form the Cβ–Cγ bond with inversion of configuration. However, scalability is limited by stoichiometric phosphine requirements.
The benzothienyl group’s planar aromatic system introduces steric and electronic challenges in stereocontrol. Three predominant strategies enable enantioselective synthesis:
Chiral Auxiliary-Mediated Synthesis
The bis-lactim ether method, as described by Chauhan et al., facilitates >98% enantiomeric excess (ee) by temporarily incorporating a valine-derived chiral template. Alkylation of the glycine equivalent with 3-benzothienylmethyl bromide proceeds with high diastereoselectivity (dr > 20:1), followed by acidic hydrolysis to yield the L-enantiomer.
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of α-acetamido-β-(3-benzothienyl)-acrylic acid derivatives achieves up to 94% ee using DuPhos ligands. The bulky benzothienyl group favors adsorption on the catalyst’s less hindered face, dictating the (R)-configuration.
Enzymatic Resolution
Subtilisin Carlsberg selectively hydrolyzes the N-acetyl-D-isomer in racemic mixtures, leaving the L-enantiomer intact with 99% ee after recrystallization.
Table 2: Stereochemical Outcomes by Method
| Method | ee (%) | Configuration | Key Advantage |
|---|---|---|---|
| Bis-lactim ether | 98 | L | High dr, scalable |
| Rhodium hydrogenation | 94 | R | Catalyst recyclability |
| Enzymatic resolution | 99 | L | Mild conditions |
Incorporating H-β-(3-Benzothienyl)-Alanine into peptides requires orthogonal protection of functional groups. Key derivatives include:
Table 3: Protection/Deprotection Conditions
| Protecting Group | Coupling Reagent | Deprotection Agent | Resin Compatibility |
|---|---|---|---|
| Fmoc | HATU/DIPEA | Piperidine | Wang, Rink Amide |
| Boc | DCC/HOBt | TFA/Scavengers | Merrifield |
During chain elongation, the benzothienyl group’s hydrophobicity necessitates extended coupling times (2–4 hours) to minimize aggregation. Post-synthesis, global deprotection with TFA/thioanisole/water (95:3:2) cleaves the peptide while preserving the benzothienyl moiety’s integrity.
H-beta-(3-Benzothienyl)-Ala-OH demonstrates significant capacity for allosteric modulation of neurotransmitter receptors through its benzothiophene moiety, which provides structural versatility for receptor binding interactions [1]. The compound's molecular architecture, featuring a benzothiophene group fused to an alanine backbone, enables selective engagement with allosteric sites distinct from primary neurotransmitter binding domains [2] [3].
The allosteric modulation properties of H-beta-(3-Benzothienyl)-Ala-OH involve complex binding kinetics that differ substantially from competitive inhibition mechanisms [4] [5]. Research demonstrates that benzothiophene derivatives exhibit binding affinities ranging from nanomolar to micromolar concentrations, with specific receptor subtypes showing differential sensitivity [6] [7]. The compound's interaction with neurotransmitter receptors follows a two-step mechanism involving initial receptor recognition followed by conformational stabilization [8] [9].
Binding affinity studies reveal that the 3-benzothienyl substitution pattern significantly influences receptor selectivity profiles [10] [11]. Kinetic analysis indicates that the compound exhibits slow dissociation rates from certain receptor subtypes, suggesting formation of stable allosteric complexes [12]. The binding process demonstrates saturable kinetics with apparent dissociation constants varying according to receptor subtype and experimental conditions [13] [14].
| Parameter | Value Range | Receptor Type | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 15-112 nM | Delta Opioid | [10] |
| Dissociation Rate | 23 min half-life | General | [15] |
| Association Rate | 122 M⁻¹s⁻¹ | Various | [15] |
| Selectivity Index | 4-5 fold | Specific subtypes | [16] |
The mechanism of allosteric modulation by H-beta-(3-Benzothienyl)-Ala-OH involves distinctive conformational changes that propagate through specific allosteric networks within neurotransmitter receptors [4] [17]. These conformational alterations typically involve transmembrane domain movements and changes in intracellular loop configurations that affect G protein coupling efficiency [18] [9].
Molecular dynamics studies indicate that benzothiophene-containing compounds induce specific conformational states that differ from both inactive and fully active receptor conformations [19] [20]. The allosteric binding site appears to communicate with the orthosteric site through a network of residues that includes key aromatic amino acids and hydrophobic regions [21] [11]. This communication pathway enables the compound to modulate receptor function without directly competing with endogenous ligands [22].
The structural basis for allosteric modulation involves stabilization of intermediate conformational states that exhibit altered pharmacological properties [17] [9]. These intermediate states demonstrate modified binding affinities for endogenous ligands and altered coupling to downstream signaling pathways [23] [24].
H-beta-(3-Benzothienyl)-Ala-OH exhibits potent inhibitory effects on pro-inflammatory cytokine production through multiple mechanistic pathways [25] [26]. The compound's anti-inflammatory properties are mediated primarily through modulation of nuclear factor kappa B and mitogen-activated protein kinase signaling cascades [27] [28] [29].
The compound demonstrates significant inhibitory activity against nuclear factor kappa B pathway activation, which represents a central regulatory mechanism for inflammatory cytokine expression [26] [29]. Inhibition kinetics follow a concentration-dependent pattern with half-maximal inhibitory concentrations in the micromolar range for most inflammatory mediators [28] [30].
Mechanistic studies reveal that H-beta-(3-Benzothienyl)-Ala-OH interferes with nuclear factor kappa B translocation and DNA binding activity [26] [27]. The compound appears to stabilize inhibitory kappa B proteins, preventing their degradation and subsequent nuclear factor kappa B activation [29]. This mechanism results in decreased transcription of inflammatory cytokines including interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha [26] [28].
The inhibition kinetics demonstrate competitive characteristics with respect to inflammatory stimuli, suggesting direct interference with early signaling events [25] [30]. Time-course studies indicate rapid onset of inhibitory effects within 30 minutes of compound exposure, with maximal inhibition achieved within 2-4 hours [28].
Detailed analysis of cytokine inhibition profiles reveals selective effects on specific inflammatory mediators [26] [28]. The compound shows particularly potent inhibition of interleukin-1 beta production, with inhibitory concentrations significantly lower than those required for other cytokines [28] [30].
| Cytokine | IC50 (μM) | Maximum Inhibition (%) | Time to Peak Effect (hours) |
|---|---|---|---|
| Interleukin-1 beta | 12.5 | 85 | 2.0 |
| Interleukin-6 | 28.3 | 72 | 2.5 |
| Tumor necrosis factor alpha | 35.7 | 68 | 3.0 |
| Interleukin-8 | 42.1 | 65 | 3.5 |
The selective inhibition profile suggests multiple targets within inflammatory signaling pathways [26] [29]. Enzyme kinetic analysis indicates that the compound acts as a non-competitive inhibitor for most cytokine production pathways, suggesting allosteric mechanisms of action [5] [31]. The inhibition demonstrates reversible characteristics, with cytokine production recovering upon compound removal [28].
H-beta-(3-Benzothienyl)-Ala-OH significantly modulates mitogen-activated protein kinase pathway activity, particularly affecting p38 and c-Jun N-terminal kinase signaling cascades [26] [28]. The compound demonstrates inhibitory effects on phosphorylation events critical for inflammatory gene expression [27] [30].
Kinetic analysis reveals that the compound interferes with upstream kinase activation, resulting in decreased phosphorylation of downstream targets [28] [29]. The inhibition pattern suggests interaction with multiple kinase family members rather than selective targeting of individual enzymes [26]. This broad-spectrum kinase modulation contributes to the compound's comprehensive anti-inflammatory effects [27] [30].
The interaction of H-beta-(3-Benzothienyl)-Ala-OH with mitochondrial systems involves complex regulatory mechanisms affecting permeability transition pore function [32] [33]. These interactions demonstrate the compound's capacity to influence fundamental cellular energetic processes through modulation of mitochondrial membrane dynamics [34] [35].
H-beta-(3-Benzothienyl)-Ala-OH exhibits regulatory effects on mitochondrial permeability transition pore opening and closing dynamics [32] [35]. The compound appears to influence pore formation through interactions with regulatory proteins including cyclophilin D and adenine nucleotide translocase [33] [36].
Experimental evidence suggests that the benzothiophene moiety of the compound interacts with mitochondrial membrane components, potentially affecting pore assembly and stability [34] [37]. The modulation occurs through calcium-dependent mechanisms that involve both direct and indirect effects on pore-forming proteins [32] [35].
Kinetic studies demonstrate that the compound influences pore opening probability in a concentration-dependent manner [33] [36]. The regulatory effects show sensitivity to calcium concentrations, with enhanced modulation observed under conditions of elevated mitochondrial calcium loading [32] [34].
The mitochondrial effects of H-beta-(3-Benzothienyl)-Ala-OH extend to broader cellular energetic processes and metabolic integration [38] [37]. The compound influences amino acid metabolism pathways that intersect with mitochondrial function [37].
Research indicates that the compound affects branched-chain amino acid metabolism and related mitochondrial biogenesis pathways [38] [37]. These effects contribute to enhanced cellular energy production capacity and improved metabolic efficiency under various physiological conditions [35] [36].
H-beta-(3-Benzothienyl)-Ala-OH represents a significant advancement in the field of genetic code expansion, offering unique chemical properties that enable sophisticated protein engineering applications. This unnatural amino acid, with its benzothiophene moiety, provides researchers with a powerful tool for investigating protein structure-function relationships and developing new biotechnological applications [1] [2] [3].
The compound's molecular formula C₁₁H₁₁NO₂S and molecular weight of 221.28 g/mol make it a suitable candidate for incorporation into proteins through engineered aminoacyl-tRNA synthetase systems [1] [4] [5]. Its melting point of 248-250°C (decomposition) and predicted boiling point of 416.7±35.0°C indicate thermal stability suitable for biological applications [1] [4] [5].
The development of orthogonal aminoacyl-tRNA synthetase systems represents a cornerstone achievement in genetic code expansion technology. These systems enable the site-specific incorporation of unnatural amino acids into proteins while maintaining the fidelity of natural protein synthesis [6] [7] [8].
Orthogonal aminoacyl-tRNA synthetase systems function by establishing a unique partnership between an engineered synthetase and its cognate tRNA that operates independently of the host cell's natural translation machinery [6] [9] [10]. The orthogonality requirement demands that the engineered synthetase aminoacylates only its cognate tRNA with the desired unnatural amino acid, while the tRNA serves as a substrate exclusively for the engineered synthetase [6] [10].
The phylogenetic distance strategy has proven particularly effective for achieving orthogonality. By utilizing aminoacyl-tRNA synthetase/tRNA pairs from phylogenetically distant organisms, researchers can minimize cross-reactivity with endogenous systems [6] [11] [12]. For instance, the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair exhibits orthogonality in Escherichia coli due to divergent tRNA identity elements, with the archaeal system recognizing the C1-G72 base pair while the bacterial system recognizes G1-C72 [11] [13].
The incorporation of H-beta-(3-Benzothienyl)-Ala-OH into proteins requires specialized engineering of aminoacyl-tRNA synthetases to recognize and activate this unnatural substrate. Recent advances have demonstrated the successful engineering of pyrrolysyl-tRNA synthetase variants capable of incorporating benzothiophene-containing amino acids [14].
The pyrrolysyl-tRNA synthetase (PylRS) system from Methanosarcina species has emerged as a particularly versatile platform for H-beta-(3-Benzothienyl)-Ala-OH incorporation due to its large active site and natural promiscuity for diverse substrates [14] [15]. The crystal structure of the engineered BtaRS- Bta complex reveals specific adaptations that enable discrimination between the unnatural amino acid and canonical amino acids, including tryptophan [14].
| Synthetase System | Host Organism | Incorporation Efficiency | Suppressor Codon | Reference |
|---|---|---|---|---|
| Methanosarcina mazei PylRS | E. coli, mammalian cells | >90% | UAG (amber) | [6] [7] |
| Methanosarcina barkeri PylRS | E. coli, mammalian cells | >85% | UAG (amber) | [6] [7] |
| Methanomethylophilus alvus PylRS | E. coli, mammalian cells | >90% | UAG (amber) | [16] [17] |
| Engineered BtaRS variant | E. coli | 60-80% | UAG (amber) | [14] |
The successful engineering of aminoacyl-tRNA synthetases for H-beta-(3-Benzothienyl)-Ala-OH incorporation depends on understanding the structural determinants that govern substrate specificity. The benzothiophene moiety of this unnatural amino acid presents unique recognition challenges compared to natural amino acids [14].
Structural analysis reveals that the benzothiophene group requires specific accommodations within the synthetase active site to achieve optimal binding and catalysis. The sulfur atom in the thiophene ring provides distinct electronic properties compared to the nitrogen in tryptophan's indole ring, necessitating targeted mutations to optimize binding affinity [14].
The engineering process typically involves systematic mutagenesis of active site residues that contact the amino acid substrate, followed by selection for variants that demonstrate improved activity with the unnatural amino acid while maintaining discrimination against natural amino acids [18] [19]. This iterative approach has yielded synthetase variants with enhanced catalytic efficiency and substrate specificity for H-beta-(3-Benzothienyl)-Ala-OH [14].
Recent developments in orthogonal aminoacyl-tRNA synthetase engineering have enabled the simultaneous incorporation of multiple unnatural amino acids into single proteins. This advancement requires the development of mutually orthogonal synthetase/tRNA pairs that can function independently within the same cellular environment [8] [12].
The tRNA extension (tREX) methodology has proven particularly valuable for identifying and characterizing orthogonal pairs suitable for multiplexed applications [8] [20]. This approach enables rapid screening of candidate tRNAs from genomic databases and empirical testing of their aminoacylation status in living cells [8] [20].
Computational approaches have identified millions of tRNA sequences as potential orthogonal candidates, with experimental validation revealing 71 orthogonal tRNAs covering 16 isoacceptor classes [8] [20]. Among these, 23 functional orthogonal tRNA-cognate aminoacyl-tRNA synthetase pairs have been identified, with five pairs demonstrating complete orthogonality suitable for multiplexed genetic code expansion [8] [20].
Directed evolution represents a powerful approach for optimizing aminoacyl-tRNA synthetases to achieve improved translational fidelity while maintaining high incorporation efficiency for unnatural amino acids. These strategies enable the systematic enhancement of synthetase performance through iterative rounds of mutagenesis and selection [19] [21] [22].
The foundation of directed evolution lies in generating diverse libraries of synthetase variants through controlled mutagenesis. Multiple mutagenesis strategies have been developed to explore different regions of sequence space and optimize synthetase function [19] [21] [23].
Error-prone PCR represents the most widely used approach for generating random mutations across the entire synthetase sequence. This method typically introduces 1-3 mutations per kilobase, providing broad coverage of sequence space while maintaining reasonable library sizes of 10⁶-10⁷ variants [21] [24]. The random nature of error-prone PCR enables the discovery of beneficial mutations in unexpected regions of the protein [21].
DNA shuffling provides an alternative approach that combines random mutagenesis with homologous recombination, enabling the exploration of recombinant sequences derived from multiple parent synthetases [21] [25]. This method has proven particularly effective for combining beneficial mutations identified in different evolutionary lineages [21] [25].
Saturation mutagenesis offers a more targeted approach by systematically exploring all possible amino acid substitutions at specific positions within the synthetase active site [21] [14]. While this method provides complete coverage of single-position variants, it generates smaller libraries of 10⁴-10⁵ variants and may miss important epistatic interactions between distant residues [21].
The development of robust selection systems is crucial for identifying synthetase variants with improved translational fidelity. These systems must effectively discriminate between variants that accurately incorporate the desired unnatural amino acid and those that exhibit promiscuous activity with natural amino acids [18] [19] [26].
Positive selection systems typically employ reporters such as antibiotic resistance genes or fluorescent proteins containing amber stop codons at permissive sites. Successful suppression of these codons by the unnatural amino acid-charged tRNA enables cell survival or fluorescence activation [18] [27]. The efficiency of positive selection depends on the stringency of the selection conditions and the dynamic range of the reporter system [18] [26].
Negative selection systems are designed to eliminate synthetase variants that exhibit activity with natural amino acids. These systems typically employ toxic reporters containing amber codons that are expressed in the absence of the unnatural amino acid [18] [27]. Variants that charge the suppressor tRNA with natural amino acids will suppress the amber codon and express the toxic protein, leading to cell death [18].
The combination of positive and negative selection in alternating rounds has proven particularly effective for isolating synthetase variants with high specificity for unnatural amino acids [18] [27]. This dual selection strategy can achieve specificity improvements of 10-100 fold compared to single selection approaches [18] [27].
Traditional selection methods for synthetase engineering rely on ribosomal translation of reporter proteins, which limits their applicability to amino acids that may not be optimal substrates for the ribosome. To address this limitation, translation-independent selection strategies have been developed [19].
The tRNA aminoacylation selection without translation (START) method represents a breakthrough in this area by directly selecting for tRNA aminoacylation activity without requiring ribosomal translation [19]. This approach correlates individual synthetase variants with unique tRNA barcodes and uses periodate-mediated oxidation to distinguish between charged and uncharged tRNAs [19].
In the START system, each synthetase variant is paired with a cognate tRNA containing a unique sequence barcode. Active synthetase variants aminoacylate their cognate tRNAs, protecting them from oxidative damage that selectively targets the 3' terminus of uncharged tRNAs [19]. High-throughput sequencing of surviving barcoded tRNAs reveals the identity of active synthetase variants [19].
This translation-independent approach has successfully identified novel pyrrolysyl-tRNA synthetase variants from naive libraries, demonstrating its potential for engineering synthetases that recognize exotic substrates that may not be efficiently incorporated by ribosomes [19].
Computational methods are increasingly being integrated with directed evolution strategies to improve the efficiency and success rate of synthetase engineering. These approaches leverage structural information and evolutionary principles to guide mutagenesis and predict the effects of mutations on synthetase function [28] [29].
Structure-based design has proven particularly valuable for identifying key residues within the synthetase active site that contact the amino acid substrate. Computational analysis of synthetase-substrate complexes can predict which residues are most likely to influence substrate specificity and guide targeted mutagenesis efforts [28] [14].
Phylogenetic analysis of aminoacyl-tRNA synthetase families provides insights into evolutionary constraints and identifies positions that are most tolerant of mutations. This information can be used to design mutagenesis strategies that focus on variable regions while preserving essential structural elements [28] [30] [31].
Machine learning approaches are beginning to be applied to synthetase engineering, with algorithms trained on existing datasets to predict the effects of mutations on synthetase activity and specificity. These methods show promise for reducing the experimental effort required for synthetase optimization [23] [32].
The incorporation of H-beta-(3-Benzothienyl)-Ala-OH into proteins opens new possibilities for investigating protein-protein interactions through photo-crosslinking approaches. While not a traditional photocrosslinking amino acid, the benzothiophene moiety provides unique photochemical properties that can be exploited for interaction studies [33] [27] [34].
The benzothiophene group in H-beta-(3-Benzothienyl)-Ala-OH exhibits distinct photochemical properties that differentiate it from conventional photocrosslinking amino acids. Unlike benzophenone-based systems that require UV activation at 350-360 nm, benzothiophene derivatives can be activated at slightly shorter wavelengths (300-350 nm) due to the electronic effects of the sulfur atom [34] [35].
The photochemistry of benzothiophene systems involves the formation of reactive intermediates upon UV irradiation, though the specific mechanisms differ from those of traditional photocrosslinking groups. The sulfur atom in the thiophene ring can participate in photochemical reactions through electron transfer processes and radical formation [35] [36].
While the crosslinking efficiency of benzothiophene systems is typically lower than that of optimized photocrosslinking amino acids (15-45% compared to 50-100% for p-benzoyl-L-phenylalanine), they offer advantages in terms of specificity and reduced background reactivity [27] [34] [35].
The genetic incorporation of H-beta-(3-Benzothienyl)-Ala-OH enables site-specific placement of the benzothiophene probe within target proteins, providing precise control over crosslinking geometry and reducing nonspecific background reactions [37] [38] [39].
The site-specific approach requires careful selection of incorporation sites based on structural information about the target protein and its known or predicted interaction partners. Ideal incorporation sites are typically located at protein-protein interfaces or in regions that undergo conformational changes upon binding [37] [40] [39].
The use of genetic code expansion for photocrosslinking offers several advantages over chemical labeling approaches. First, the unnatural amino acid is incorporated co-translationally, ensuring uniform labeling and avoiding potential artifacts from chemical modification [37] [38]. Second, the amber codon suppression system allows for precise control of labeling stoichiometry [37] [38].
The experimental implementation of benzothiophene-mediated crosslinking requires optimization of several parameters including irradiation conditions, buffer composition, and protein concentrations. The activation wavelength for benzothiophene systems (300-350 nm) is compatible with standard UV light sources and avoids excessive protein damage [38] [40].
Typical crosslinking experiments involve expressing the target protein containing H-beta-(3-Benzothienyl)-Ala-OH in the presence of potential interaction partners, followed by UV irradiation under controlled conditions. The crosslinking efficiency depends on factors such as irradiation time, light intensity, and the distance between the benzothiophene probe and potential crosslinking partners [38] [40].
The analysis of crosslinking products typically involves SDS-PAGE separation followed by Western blotting or mass spectrometry identification of crosslinked species. The use of fluorescently tagged proteins can facilitate rapid detection and quantification of crosslinked products [38] [41].
The incorporation of H-beta-(3-Benzothienyl)-Ala-OH into proteins expressed in living cells enables the study of protein-protein interactions under physiologically relevant conditions. This approach can capture transient interactions that may be lost during cell lysis and in vitro analysis [33] [38] [40].
The cellular application of benzothiophene-mediated crosslinking requires careful consideration of several factors including the bioavailability of the unnatural amino acid, the efficiency of incorporation, and the potential for cellular toxicity upon UV irradiation [38] [40].
Recent developments in pulse-chase labeling approaches have enabled the temporal analysis of protein interactions using genetically encoded photocrosslinking amino acids. These methods can reveal dynamic changes in protein interaction networks in response to cellular stimuli [38] [40].
The combination of genetic code expansion with photocrosslinking provides a powerful tool for mapping protein interaction networks in complex cellular environments. This approach has been successfully applied to study membrane protein complexes, transcriptional machinery, and signaling pathways [33] [38] [40].